

Application Notes and Protocols: Single-Dose Pharmacokinetic Study of Lorcaserin in Adolescents

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Compound of Interest		
Compound Name:	Lorcaserin hydrochloride	
Cat. No.:	B001062	Get Quote

These application notes provide a comprehensive overview and detailed protocols for designing and conducting a single-dose pharmacokinetic (PK) study of lorcaserin in an adolescent population. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Lorcaserin is a selective serotonin 5-HT2C receptor agonist that was previously approved for chronic weight management in adults.[1][2] Understanding its pharmacokinetic profile in adolescents is crucial for potential future pediatric applications. This document outlines the design and methodology for a single-dose PK study in this population.

Mechanism of Action

Lorcaserin acts as an agonist at the serotonin 2C (5-HT2C) receptors, which are located in the central nervous system, particularly in the hypothalamus.[3] The activation of these receptors on pro-opiomelanocortin (POMC) neurons leads to the release of alpha-melanocortin-stimulating hormone (α -MSH).[1][3] Subsequently, α -MSH acts on melanocortin-4 receptors (MC4R) to suppress appetite.[1] Lorcaserin's selectivity for the 5-HT2C receptor is a key feature, distinguishing it from older, non-selective serotonergic weight-loss medications that were associated with cardiovascular side effects due to their activity at 5-HT2B receptors.[3]



Signaling Pathway of Lorcaserin



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Caption: Signaling pathway of Lorcaserin in appetite regulation.

Data Presentation

The following tables summarize the expected pharmacokinetic parameters of a single oral dose of lorcaserin in adolescents. Data from adult studies are provided for comparison.

Table 1: Study Design Overview



Parameter	Adolescent Study (12-17 years)	Adolescent Study (6-11 years)	
Study Title	Single Dose Study to Determine the Safety, Tolerability, and Pharmacokinetic Properties of Lorcaserin Hydrochloride (BELVIQ) in Obese Adolescents From 12 to 17 Years of Age[4]	A Single Dose Pharmacokinetic Study of Lorcaserin Hydrochloride in Obese Pediatric Subjects 6 to 11 Years of Age[5]	
ClinicalTrials.gov ID	NCT02022956[4]	NCT02398669[5]	
Dosage	Single oral dose	Single 10 mg oral dose[5]	
Population	Obese adolescents	Obese children	
Primary Outcome	Pharmacokinetic parameters of lorcaserin and its metabolites (M1 and M5)[4]	Pharmacokinetics (PK), safety, and tolerability[5]	

Table 2: Pharmacokinetic Parameters of Lorcaserin (Single Dose)

Parameter	Adolescent Population (12-17 years) (Illustrative)	Adult Population (Immediate- Release)	Adult Population (Extended-Release)
Tmax (median, hours)	~3.5	3[6][7]	12[6][7]
Cmax (mean, ng/mL)	~45.0	52.3[6][7]	38.8[6][7]
AUC (mean, ng*h/mL)	~350	Bioequivalent to ER	Bioequivalent to IR
Half-life (t1/2, hours)	~11	Not specified	Not specified

Note: Data for the adolescent population is illustrative and based on expected outcomes. Actual results from the clinical trials are not publicly available.



Experimental Protocols

The following protocols are based on the design of the registered clinical trials for single-dose pharmacokinetic studies of lorcaserin in pediatric populations.[4][5]

Subject Recruitment and Screening

- Inclusion Criteria:
 - Male and female adolescents aged 12 to 17 years (inclusive).
 - Classified as obese based on standard criteria.
 - Provide written informed assent and have a parent or legal guardian provide written informed consent.
- Exclusion Criteria:
 - Clinically significant illness within one month prior to screening.
 - History of significant renal or hepatic disease.
 - Known secondary causes of obesity (e.g., endocrine disorders).
 - Use of medications with serotonergic activity within one month of screening.
 - Recent use of prescription or over-the-counter weight loss products.

Study Procedure

- Admission and Baseline Assessment: Subjects will be admitted to the clinical research unit.
 A baseline physical examination, including vital signs, will be performed.
- Drug Administration: A single oral dose of lorcaserin hydrochloride will be administered.
- Pharmacokinetic Sampling: Venous blood samples will be collected at pre-determined time points. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.



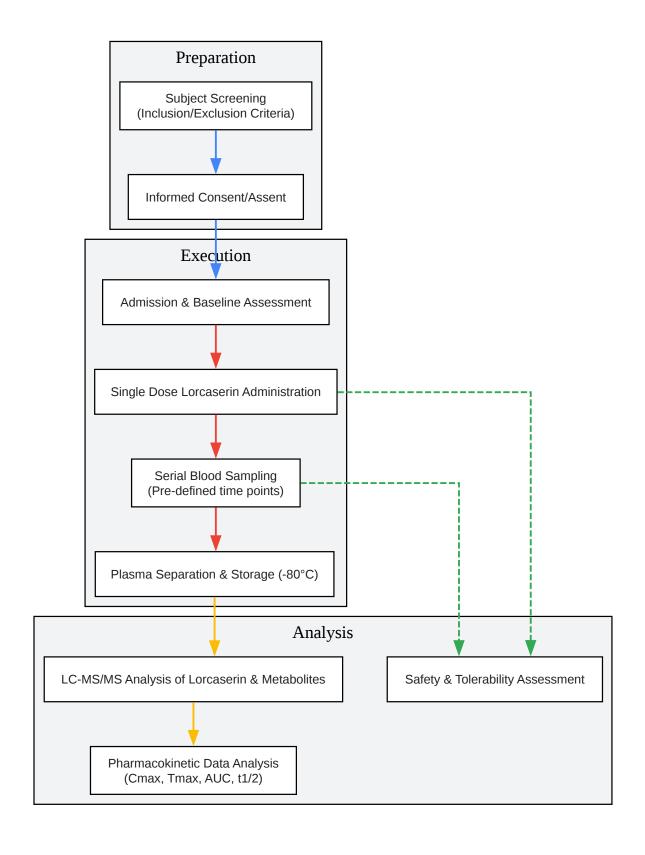
- Sample Processing: Blood samples will be collected in appropriate tubes (e.g., containing EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.
- Safety Monitoring: Subjects will be monitored for any adverse events throughout the study period. Vital signs will be checked at regular intervals.

Bioanalytical Method

- Sample Analysis: Plasma concentrations of lorcaserin and its major metabolites (M1 and M5)
 will be determined using a validated liquid chromatography-tandem mass spectrometry (LCMS/MS) method.
- Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, will be calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow Diagram





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Caption: Experimental workflow for a single-dose PK study.



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